Cas no 143535-54-0 (4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide)

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a fluorinated pyrazole sulfonamide derivative with potential applications in medicinal chemistry and agrochemical research. Its key structural features include a fluorine substituent at the 4-position and a dimethylamino sulfonamide group, which may enhance metabolic stability and binding affinity in target interactions. This compound is of interest for its potential as a synthetic intermediate or bioactive scaffold in the development of enzyme inhibitors or receptor modulators. The fluorine atom can influence electronic properties and lipophilicity, while the sulfonamide moiety offers versatility for further functionalization. Its well-defined molecular structure makes it suitable for structure-activity relationship studies in drug discovery or crop protection research.
4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide structure
143535-54-0 structure
Product Name:4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide
CAS No:143535-54-0
MF:C5H8FN3O2S
MW:193.1993227005
CID:3166765
PubChem ID:19931877
Update Time:2025-05-19

4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide
    • MFCD29761283
    • 143535-54-0
    • CS-0446437
    • PS-20020
    • 4-fluoro-N,N-dimethylpyrazole-1-sulfonamide
    • E88476
    • SCHEMBL8782429
    • SY323896
    • Inchi: 1S/C5H8FN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
    • InChI Key: ADHGLMGFKKIFFC-UHFFFAOYSA-N
    • SMILES: S(N1C=C(C=N1)F)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 193.03212584g/mol
  • Monoisotopic Mass: 193.03212584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.6Ų

4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Pricemore >>

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Additional information on 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Professional Introduction to 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS No. 143535-54-0)

4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number CAS No. 143535-54-0, is a fluorinated derivative of pyrazole sulfonamide, featuring a unique structural configuration that makes it a promising candidate for various biochemical applications.

The molecular structure of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide consists of a pyrazole core substituted with a fluoro group at the 4-position and N,N-dimethylamino groups at the 1-position. This specific arrangement contributes to its distinct pharmacological properties, making it an attractive scaffold for drug discovery and development. The presence of the fluoro group enhances the compound's metabolic stability and binding affinity to biological targets, while the dimethylamino substituents improve its solubility and bioavailability.

In recent years, there has been a growing interest in fluorinated heterocycles due to their ability to modulate enzyme activity and receptor binding. The study of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide has revealed several promising applications in medicinal chemistry. One of the most notable areas is its potential as an anti-inflammatory agent. Research has demonstrated that this compound can inhibit the activity of key inflammatory enzymes such as COX-2 and LOX, which are involved in the pathogenesis of chronic inflammatory diseases.

Furthermore, the structural features of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide have been explored for their anticancer properties. Preclinical studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor growth through multiple signaling pathways. These findings have positioned 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide as a valuable candidate for further investigation in oncology research.

The synthesis of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include fluorination of the pyrazole ring, followed by sulfonation and N,N-dimethylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.

The pharmacokinetic profile of 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide has been thoroughly evaluated in preclinical studies. The compound exhibits good oral bioavailability and a favorable half-life, suggesting its potential for therapeutic use. Additionally, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, with minimal side effects observed.

In conclusion, 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS No. 143535-54-0) is a highly promising compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its diverse biological activities, making it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in advancing medical science.

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